

# Structure and properties of Fmoc-D-Asp-OAll

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## Compound of Interest

Compound Name: *Fmoc-D-Asp-OAll*

Cat. No.: *B557729*

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An In-depth Technical Guide to **Fmoc-D-Asp-OAll**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N- $\alpha$ -(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid  $\alpha$ -allyl ester, commonly abbreviated as **Fmoc-D-Asp-OAll**, is a pivotal amino acid derivative utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Its unique structural arrangement, featuring a D-stereoisomer of aspartic acid with orthogonal protecting groups, offers significant advantages for the synthesis of complex, non-natural, and proteolytically stable peptides. This guide provides a comprehensive overview of its structure, properties, experimental protocols for its use, and its applications in research and drug development.

## Core Structure and Physicochemical Properties

**Fmoc-D-Asp-OAll** is a derivative of the non-proteinogenic D-aspartic acid. Its structure is strategically designed for modern peptide chemistry.[\[1\]](#)

- **Fmoc Group (N- $\alpha$ -protection):** The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group.[\[1\]](#) It remains stable during coupling reactions and to the acidic conditions often used for side-chain deprotection but is efficiently removed by a mild base, typically a piperidine solution, enabling stepwise peptide chain elongation.[\[1\]\[2\]](#)
- **Allyl Ester ( $\alpha$ -Carboxyl protection):** The allyl (OAll) group protects the alpha-carboxyl group. This group is orthogonal to both the base-labile Fmoc group and acid-labile side-chain

protecting groups (e.g., tBu, Trt).[1][2][3] It is selectively cleaved under neutral conditions using a palladium(0) catalyst, which is crucial for strategies like on-resin peptide cyclization or C-terminal modification.[2][3]

- D-Configuration: The D-stereochemistry of the  $\alpha$ -carbon is a key feature for therapeutic peptide design. Incorporating D-amino acids can significantly enhance the peptide's resistance to enzymatic degradation (proteolysis), thereby improving its in-vivo stability and bioavailability.[1]
- Free  $\beta$ -Carboxyl Group: The side-chain ( $\beta$ ) carboxyl group is left unprotected, allowing for potential modification or branching at this position, although typically the isomeric Fmoc-D-Asp(OAll)-OH is used for side-chain protection strategies.

## Quantitative Data

The key physicochemical properties of **Fmoc-D-Asp-OAll** are summarized below.

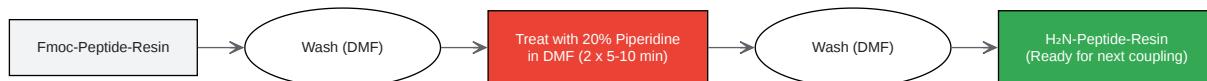
Property	Value	Source(s)
Molecular Formula	C <sub>22</sub> H <sub>21</sub> NO <sub>6</sub>	[4][5][6]
Molecular Weight	395.41 g/mol	[4][5][7]
Appearance	White to off-white crystalline powder/solid	[6][8]
Purity (HPLC)	$\geq$ 97%	[6]
Storage Temperature	2-8°C or $\leq$ -4°C	[6][7][8]

## Experimental Protocols and Workflows

The utility of **Fmoc-D-Asp-OAll** is defined by the selective deprotection of its orthogonal protecting groups. The following are standard protocols for their removal in an SPPS context.

### Fmoc Group Deprotection

This is a standard step in the iterative cycle of Fmoc-based SPPS to elongate the peptide chain.



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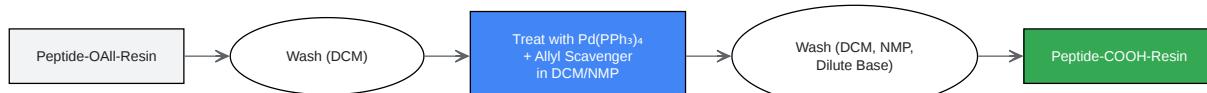
Caption: Experimental workflow for Fmoc group removal in SPPS.

#### Methodology:

- Resin Swelling: The peptide-resin is initially swelled in dimethylformamide (DMF).
- Fmoc Removal: The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 5-10 minutes).<sup>[2]</sup> This step is typically repeated once.
- Washing: The resin is washed thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.
- Next Cycle: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next Fmoc-protected amino acid.

## Allyl (OAll) Ester Deprotection

This protocol is employed when selective deprotection of the  $\alpha$ -carboxyl group is required.



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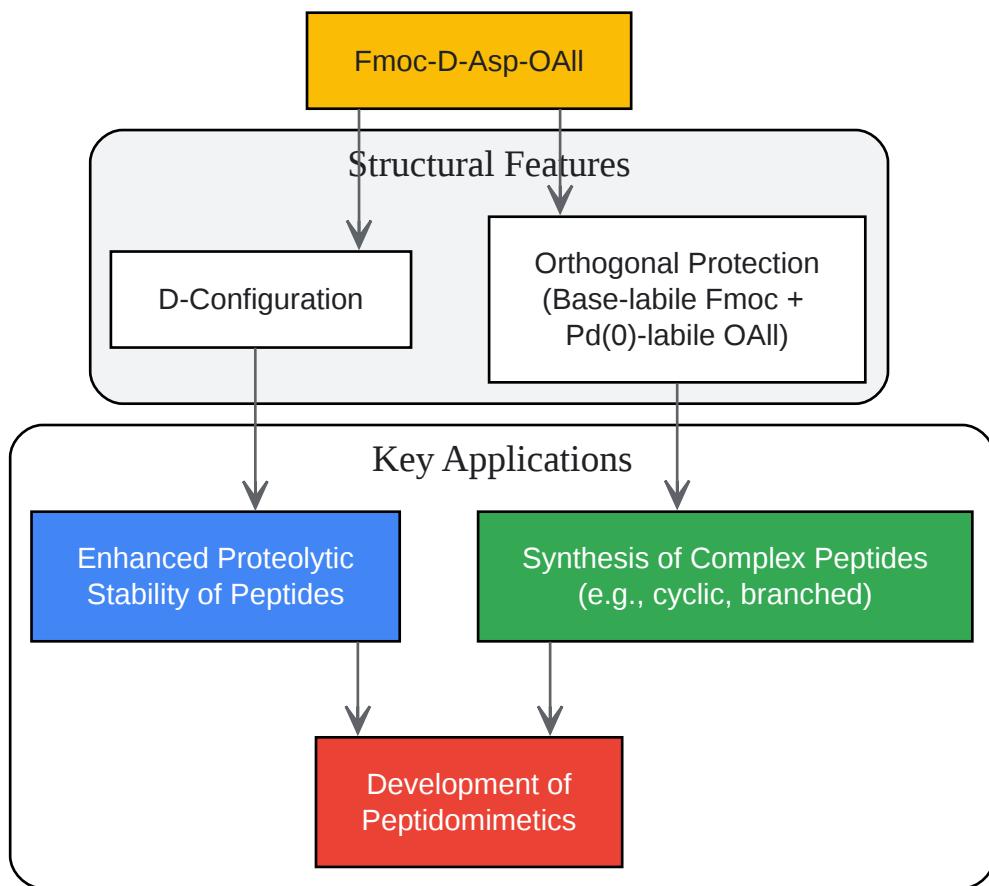
Caption: Workflow for palladium-catalyzed allyl ester cleavage.

#### Methodology:

- Resin Preparation: The peptide-resin is washed and swelled in an appropriate anhydrous solvent like dichloromethane (DCM).
- Catalyst Solution: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$ , and an allyl cation scavenger (e.g., phenylsilane or morpholine) is prepared in an inert atmosphere.<sup>[2]</sup>
- Deprotection Reaction: The catalyst solution is added to the resin suspension and agitated for 1-3 hours at room temperature until the reaction is complete.
- Washing: The resin is washed extensively with solvents like DCM and NMP to remove the catalyst and byproducts. A wash with a mild chelating agent (e.g., sodium N,N-diethyldithiocarbamate) solution may be used to ensure complete removal of residual palladium.
- Result: The resulting resin-bound peptide has a free  $\alpha$ -carboxyl group, ready for subsequent modification.

## Applications in Research and Drug Development

The unique combination of protecting groups and the D-configuration of **Fmoc-D-Asp-OAll** makes it a high-value building block for specialized applications.<sup>[1]</sup>



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Caption: Logical flow from structural features to applications.

- **Proteolytically Resistant Peptides:** The primary application is the synthesis of peptides with enhanced stability against degradation by proteases, a critical requirement for peptide-based therapeutics.<sup>[1]</sup>
- **Complex Peptide Architectures:** The orthogonal nature of the allyl ester allows for selective C-terminal deprotection while the peptide is still attached to the resin.<sup>[1][2][3]</sup> This strategy is fundamental for synthesizing head-to-tail cyclic peptides, which often exhibit improved receptor binding affinity and stability.
- **Peptidomimetics and Drug Discovery:** **Fmoc-D-Asp-OAll** is instrumental in creating peptidomimetics and novel peptide structures for drug discovery.<sup>[1]</sup> Its use allows chemists and pharmacologists to explore new molecular architectures for targeting specific biological pathways.<sup>[1][9]</sup>

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